molecular formula C11H16N2O B2871949 (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine CAS No. 2277339-63-4

(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine

Cat. No. B2871949
M. Wt: 192.262
InChI Key: DCJSUPWTFMLVRR-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine, also known as MP-10, is a novel psychoactive substance that belongs to the class of cyclohexanamine derivatives. It has been found to exhibit potent psychostimulant and entactogenic effects, making it a promising candidate for scientific research.

Mechanism Of Action

The exact mechanism of action of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine is not fully understood, but it is thought to act as a monoamine releaser, primarily releasing serotonin, dopamine, and norepinephrine. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to inhibit the reuptake of these monoamines, further increasing their levels in the brain. The release and inhibition of reuptake of these monoamines are thought to underlie the psychostimulant and entactogenic effects of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine.

Biochemical And Physiological Effects

(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to increase heart rate, blood pressure, and body temperature in rodents, indicating its potential to produce cardiovascular and thermogenic effects in humans. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to increase locomotor activity and induce hyperactivity in rodents, suggesting its potential as a psychostimulant. Furthermore, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to produce rewarding effects in rodents, indicating its potential as a drug of abuse.

Advantages And Limitations For Lab Experiments

(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has several advantages for lab experiments, including its simple synthesis, potent psychostimulant and entactogenic effects, and ability to produce rewarding effects in rodents. However, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine also has several limitations, including its potential for producing cardiovascular and thermogenic effects, potential for drug abuse, and lack of human research.

Future Directions

Future research on (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine should focus on its potential therapeutic uses, such as its ability to treat depression, anxiety, and other psychiatric disorders. Additionally, research should explore the potential neurotoxic effects of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine and its long-term effects on the brain. Furthermore, research should investigate the potential for (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine to produce addiction and dependence in humans. Finally, research should explore the potential of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine as a tool for studying the neurobiology of addiction and reward.

Synthesis Methods

The synthesis of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine involves the reaction of 2-methyl-4-pyridinylmethanol with cyclopentanone in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with hydrogen chloride gas to yield (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine as a hydrochloride salt. The synthesis of (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

(1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to exhibit potent psychostimulant and entactogenic effects, making it a promising candidate for scientific research. It has been shown to increase locomotor activity and induce hyperthermia in rodents, indicating its potential as a psychostimulant. (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has also been found to increase serotonin, dopamine, and norepinephrine levels in the brain, suggesting its potential as an entactogen. Furthermore, (1R,2R)-2-(2-Methylpyridin-4-yl)oxycyclopentan-1-amine has been found to produce rewarding effects in rodents, indicating its potential as a drug of abuse.

properties

IUPAC Name

(1R,2R)-2-(2-methylpyridin-4-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-7-9(5-6-13-8)14-11-4-2-3-10(11)12/h5-7,10-11H,2-4,12H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJSUPWTFMLVRR-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(2-methylpyridin-4-yl)oxy]cyclopentan-1-amine

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